molecular formula C6H10ClNO3 B13482823 Ethyl 2-chloro-2-acetamidoacetate

Ethyl 2-chloro-2-acetamidoacetate

Cat. No.: B13482823
M. Wt: 179.60 g/mol
InChI Key: CHYHOSYHUSIVCU-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-2-acetamidoacetate is an organic compound with the molecular formula C6H10ClNO3. It is a versatile chemical used in various scientific research applications due to its unique reactivity and properties. This compound is often employed as a key building block in the synthesis of novel pharmaceuticals and biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-2-acetamidoacetate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with sulfonyl chloride. The process includes cooling the raw material to a temperature range of -5 to 10°C, followed by the dropwise addition of sulfonyl chloride. The mixture is then slowly heated to 20-25°C and allowed to react for about four hours. After the reaction, the mixture is subjected to reduced pressure and vacuum to remove residual acidic gas, which is absorbed by a caustic soda liquid .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to reduce production costs and environmental impact. For instance, the use of reaction solvents is minimized, and the acidic gas generated during the reaction is absorbed to reduce waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-2-acetamidoacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding acid.

    Reduction: The compound can be reduced to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium ethoxide and other nucleophiles.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

    Hydrolysis: Acetic acid and the corresponding alcohol.

    Reduction: Reduced derivatives with modified functional groups.

Scientific Research Applications

Ethyl 2-chloro-2-acetamidoacetate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Employed in the synthesis of biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals and drug intermediates.

    Industry: Used in the production of various chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 2-chloro-2-acetamidoacetate involves its reactivity with nucleophiles and other reagents. The chlorine atom in the compound is highly reactive, making it a suitable candidate for nucleophilic substitution reactions. The ester and amide groups also contribute to its reactivity, allowing it to participate in various chemical transformations .

Comparison with Similar Compounds

Ethyl 2-chloro-2-acetamidoacetate can be compared with similar compounds such as ethyl chloroacetate and ethyl acetoacetate. While all these compounds contain ester groups, this compound is unique due to the presence of both chlorine and acetamido groups, which enhance its reactivity and versatility in chemical synthesis .

List of Similar Compounds

  • Ethyl chloroacetate
  • Ethyl acetoacetate
  • Ethyl bromoacetate
  • Ethyl iodoacetate

These compounds share some structural similarities but differ in their reactivity and applications.

Biological Activity

Ethyl 2-chloro-2-acetamidoacetate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its chemical properties, biological mechanisms, and therapeutic potentials, supported by case studies and research findings.

This compound is characterized by the following properties:

  • Molecular Formula : C6H10ClNO3
  • Molecular Weight : 179.60 g/mol
  • Appearance : Clear bright yellow liquid
  • Solubility : Soluble in organic solvents like ethanol and dichloromethane.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's structure allows it to bind to active sites, potentially inhibiting or modifying enzyme activity. This interaction can lead to various pharmacological effects, including anti-inflammatory and anti-cancer activities .

Anti-inflammatory Activity

Research indicates that this compound reacts with thiosemicarbazones to form heterocyclic substituted thiophene derivatives, which exhibit significant non-steroidal anti-inflammatory activity. This reaction pathway suggests potential therapeutic applications in treating inflammatory diseases .

Anticancer Properties

Several studies have explored the anticancer potential of derivatives synthesized from this compound. For instance, compounds derived from this precursor have shown promising cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HT29), and lung (H460) cancers. In one study, derivatives demonstrated GI50 values of less than 1 μM across multiple cancer cell lines, indicating potent anticancer activity .

Study 1: Synthesis and Evaluation of Derivatives

A study focused on synthesizing new derivatives from this compound evaluated their biological activities against cancer cell lines. The results indicated that compounds with specific structural modifications exhibited enhanced cytotoxicity compared to the parent compound. The IC50 values for these derivatives ranged from 0.5 to 5 μg/ml against MCF-7 cells, suggesting their potential as effective anticancer agents .

Study 2: Anti-inflammatory Activity Assessment

Another study investigated the anti-inflammatory effects of a derivative formed from this compound. The compound was tested in an animal model of inflammation, where it significantly reduced edema and inflammatory markers compared to a control group. This finding underscores the compound's potential for developing new anti-inflammatory therapies .

Data Tables

Compound Activity Type Cell Line IC50 (μg/ml)
This compoundAnticancerMCF-7<5
Thiophene derivativeAnti-inflammatory-Significant effect
Modified derivativeAnticancerHT29<1

Properties

Molecular Formula

C6H10ClNO3

Molecular Weight

179.60 g/mol

IUPAC Name

ethyl 2-acetamido-2-chloroacetate

InChI

InChI=1S/C6H10ClNO3/c1-3-11-6(10)5(7)8-4(2)9/h5H,3H2,1-2H3,(H,8,9)

InChI Key

CHYHOSYHUSIVCU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(NC(=O)C)Cl

Origin of Product

United States

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